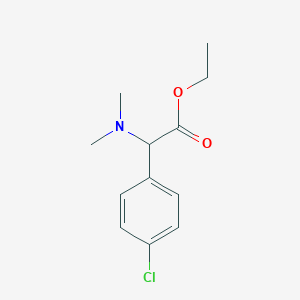

Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-(dimethylamino)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate has several applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate can be compared with other similar compounds such as:

- Ethyl 2-(4-bromophenyl)-2-(dimethylamino)acetate

- Ethyl 2-(4-fluorophenyl)-2-(dimethylamino)acetate

- Ethyl 2-(4-methylphenyl)-2-(dimethylamino)acetate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity, biological activity, and overall properties of the compounds.

Conclusion

This compound is a compound with diverse applications and interesting chemical properties. Its synthesis, reactions, and potential uses make it a valuable subject of study in various scientific fields. Further research is needed to fully understand its mechanisms of action and to explore its potential in different applications.

Biological Activity

Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C12H16ClN

- Molecular Weight : 221.72 g/mol

Its structure features a chlorophenyl group, which is significant for its biological interactions, particularly in receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : this compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can impair the growth of Chlamydia trachomatis without affecting host cell viability .

Table 1: Antimicrobial Activity Against Chlamydia trachomatis

| Compound | Concentration (μg/mL) | Effect on Inclusions |

|---|---|---|

| This compound | 50 | Significant reduction in size and number |

| Control (untreated) | - | Normal inclusion size |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values ranging from 5 to 10 nM against drug-resistant cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Ethyl derivative A | DU145 (Prostate) | 8.5 |

| Ethyl derivative B | K562 (Leukemia) | 7.0 |

Study on Antichlamydial Activity

In a recent study focusing on the antichlamydial activity of synthesized compounds based on this compound, researchers found that certain derivatives significantly reduced chlamydial inclusion numbers in infected HEp-2 cells. The study utilized immunofluorescence assays to quantify the effects, revealing that the tested compounds did not exhibit toxicity towards human cells during the assay .

Evaluation of Anticancer Properties

Another pivotal study assessed the anticancer effects of compounds related to this compound. The results indicated that these compounds could disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. Notably, one derivative showed a remarkable reduction in tumor size in xenograft models, highlighting its potential as an effective anticancer agent .

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate |

InChI |

InChI=1S/C12H16ClNO2/c1-4-16-12(15)11(14(2)3)9-5-7-10(13)8-6-9/h5-8,11H,4H2,1-3H3 |

InChI Key |

CQKZFKAOKAVHMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.